A Technical Guide to the Chemical Properties of Cerium(III) Acetate Hydrate
A Technical Guide to the Chemical Properties of Cerium(III) Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O). The information is curated for professionals in research and development who utilize cerium compounds in their work, including applications in catalysis, materials science, and pharmaceutical development. This guide presents quantitative data in structured tables, details common experimental protocols for characterization, and visualizes key processes to ensure clarity and practical applicability.
Physicochemical Properties
Cerium(III) acetate hydrate is a white crystalline powder that serves as a water-soluble source of cerium. It is a key precursor in the synthesis of cerium oxide (ceria, CeO₂) nanoparticles and functional coatings.[1] The degree of hydration can vary, though it is frequently encountered as a sesquihydrate (x=1.5).
Quantitative Data Summary
The fundamental physicochemical properties of cerium(III) acetate hydrate are summarized below. Data for the anhydrous form is provided for comparison where available.
| Property | Value | Notes |
| Molecular Formula | Ce(CH₃COO)₃·xH₂O | Typically x = 1.5 (sesquihydrate)[2] |
| Molecular Weight | 317.26 g/mol (anhydrous)[3] | For the 1.5 hydrate, the approximate molecular weight is 344.28 g/mol . |
| Appearance | White powder or colorless crystals[4] | |
| Density | 2.11 g/cm³ (anhydrous)[2] | |
| Melting Point | Decomposes above 308 °C[4] | The compound dehydrates and decomposes before melting.[3] |
| Solubility (in water) | 260 g/L at 20 °C[2] | Also reported as 26.5 g/100 cm³ at 15 °C and 16.2 g/100 cm³ at 75 °C.[5] |
| Solubility (other) | Soluble in ethanol (B145695) (anhydrous form), pyridine. Insoluble in acetone.[3] | The hydrate form is reported to be insoluble in ethanol.[3] |
Thermal Behavior and Decomposition
The thermal decomposition of cerium(III) acetate hydrate is a multi-stage process that is highly dependent on the surrounding atmosphere (e.g., inert or oxidative). Under an inert atmosphere (like helium or argon), the decomposition proceeds through several distinct steps, ultimately yielding cerium(IV) oxide.
Key Thermal Transitions
The following table outlines the critical temperature-dependent events observed during the thermal analysis of cerium(III) acetate sesquihydrate.
| Temperature (°C) | Event | Description |
| ~133 °C | Dehydration | Loss of water molecules to form amorphous anhydrous cerium(III) acetate.[3] |
| ~212 °C | Crystallization | The amorphous anhydrous form undergoes an exothermic transition to a crystalline phase.[3] |
| ~286 °C | Phase Transition | The crystalline anhydrous acetate transforms into another crystalline phase.[3] |
| >300 °C | Decomposition | A multi-step decomposition begins, involving several intermediate species.[3] |
| 300 - 700 °C | Intermediate Formation | Sequential formation of intermediates such as Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, and Ce₂O₂CO₃.[5] |
| >700 °C | Final Product | Formation of the final product, cerium(IV) oxide (CeO₂).[5] |
Thermal Decomposition Pathway (Inert Atmosphere)
The sequence of chemical transformations from cerium(III) acetate hydrate to cerium(IV) oxide in an inert atmosphere is a critical process for the synthesis of ceria nanoparticles. The pathway involves dehydration, crystallization, and a series of decomposition steps where the cerium(III) is ultimately oxidized to cerium(IV).
Caption: Thermal decomposition pathway of Ce(CH₃COO)₃·1.5H₂O in an inert atmosphere.
Experimental Protocols for Characterization
The analysis of cerium(III) acetate hydrate relies on standard thermoanalytical and structural characterization techniques. Below are generalized methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content (degree of hydration) and analyze the thermal stability and decomposition profile of the compound.
Methodology:
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Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.
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Sample Preparation: Accurately weigh 5-10 mg of the cerium(III) acetate hydrate sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum). Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
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Atmosphere and Flow Rate: Set the purge gas to an inert atmosphere (e.g., Nitrogen or Argon) with a consistent flow rate, typically between 20-50 mL/min, to remove evolved gases.
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Heating Program:
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Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
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Increase the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature of approximately 900-1000 °C to ensure complete decomposition.
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Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps. Calculate the percentage mass loss for each step to quantify water loss and subsequent decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions, such as crystallization and melting, and to measure the enthalpy changes associated with these events.
Methodology:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, zinc).
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Sample Preparation: Weigh 2-5 mg of the cerium(III) acetate hydrate sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.
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Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of around 50 mL/min.
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Heating Program:
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Equilibrate the sample and reference at a low temperature (e.g., 25 °C).
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Heat the sample at a controlled linear rate, typically 10 °C/min, through the temperature range of interest (e.g., up to 400 °C to observe dehydration and crystallization).
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Data Analysis: Plot the differential heat flow between the sample and reference as a function of temperature. Endothermic events (like dehydration) and exothermic events (like crystallization) will appear as peaks. The onset temperature and peak area can be analyzed to determine transition temperatures and enthalpy changes (ΔH).
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases present in the material at different temperatures and to determine structural properties like lattice parameters.
Methodology:
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Sample Preparation: Finely grind a small amount of the cerium(III) acetate hydrate into a homogenous powder using an agate mortar and pestle. Mount the powder onto a sample holder, ensuring a flat, level surface.
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Instrument Setup: Use a diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
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Data Collection:
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Scan the sample over a 2θ (two-theta) range, typically from 5° to 70°.
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Set the step size (e.g., 0.02°) and the dwell time per step (e.g., 1-2 seconds) to ensure good data resolution and signal-to-noise ratio.
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Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) serves as a fingerprint for the crystalline material. Compare the peak positions and relative intensities to standard reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s). For in-situ thermal studies, a high-temperature stage can be used to collect diffraction patterns as the sample is heated, allowing for the direct observation of phase changes.
Experimental Workflow Visualization
The characterization of cerium(III) acetate hydrate involves a logical sequence of analytical techniques to build a complete profile of its properties.
Caption: Workflow for the comprehensive characterization of cerium(III) acetate hydrate.
Stability and Handling
Cerium(III) acetate hydrate is stable under normal ambient conditions of temperature and pressure.[2] It is not considered reactive under standard laboratory protocols. However, it should be stored in a dry place, away from heat, to prevent premature dehydration.[2] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound to avoid skin and eye irritation. In case of dust formation, respiratory protection may be necessary.
